An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-5-phenyl-1H-pyrazol-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of chloro-phenyl-substituted pyrazole amines, with a specific focus on the isomer 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to the limited availability of specific experimental data for this exact isomer, this guide consolidates information from closely related compounds to offer a robust profile for research and drug development purposes. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for procedural and logical workflows.
Physicochemical Properties
While specific experimental data for 4-chloro-5-phenyl-1H-pyrazol-3-amine is not extensively documented in publicly available literature, the physicochemical properties can be estimated by examining closely related isomers. The following tables summarize the available data for key analogues.
Table 1: Physicochemical Data of Chloro-Phenyl-Pyrazol-Amine Analogues
| Property | 5-Chloro-1-phenyl-1H-pyrazol-4-amine[1] | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[2] | 3-phenyl-1H-pyrazol-5-amine[3] |
| Molecular Formula | C₉H₈ClN₃ | C₁₅H₁₂ClN₃ | C₉H₉N₃ |
| Molecular Weight | 193.63 g/mol | 269.73 g/mol | 159.19 g/mol |
| Melting Point | Not specified | 147-154 °C | 120-123 °C |
| Appearance | Not specified | Pale yellow powder | Not specified |
| Storage Temperature | Not specified | 0-8°C | Not specified |
Table 2: Predicted Physicochemical Properties of a Related Isomer: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one [4]
| Property | Value |
| Molecular Weight | 194.62 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 194.0246905 Da |
| Topological Polar Surface Area | 32.3 Ų |
| Heavy Atom Count | 13 |
| pKa (Predicted) | 7.98 ± 0.70[5] |
Experimental Protocols: Synthesis of Substituted Pyrazole Amines
The synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine is not explicitly detailed in the reviewed literature. However, established methods for the synthesis of substituted aminopyrazoles can be adapted. The following protocols describe general and specific synthetic routes for related compounds.
General Synthesis of 3-Aminopyrazoles via Condensation
A prevalent method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[6][7][8]
Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the starting β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in anhydrous ethanol.
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Addition of Reagents: Add a slight molar excess of hydrazine hydrate and a catalytic amount of acetic acid to the solution.
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Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying in vacuo to yield the 3-aminopyrazole product.
Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine
A specific method for a related isomer involves electrochemical reduction followed by a nucleophilic substitution.[1]
Protocol:
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Electrochemical Reduction: The starting material, 4-nitro-1-phenylpyrazole, is subjected to electrochemical reduction in diluted hydrochloric acid. This step converts the nitro group to a hydroxylamine intermediate.
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In Situ Nucleophilic Transformation: The hydroxylamine intermediate undergoes an in situ nucleophilic transformation to yield the 5-chloro derivative.
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Isolation: The final product is separated from the post-reaction mixture. The yield for this specific synthesis is reported to be low.
Synthesis of 4-Halopyrazoles via Electrocatalysis
A modern approach for the synthesis of 4-halopyrazoles involves an electrocatalytic multicomponent reaction.[9][10]
Protocol:
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Reaction Components: The synthesis is performed using hydrazines, acetylacetones, and sodium halides (as the halogen source).
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Electrochemical Conditions: The reaction is carried out under chemical oxidant- and external electrolyte-free conditions. The sodium halide serves as both the halogenation reagent and the supporting electrolyte.
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Mechanism: The mechanism for chlorination has been suggested to proceed via a radical pathway.
Mandatory Visualizations
Experimental Workflow for General Synthesis of 3-Aminopyrazoles
Caption: Workflow for the general synthesis of 3-aminopyrazoles.
Logical Relationship for the Synthesis of 4-Chloro-5-phenyl-1H-pyrazol-3-amine
Caption: Conceptual pathway for synthesizing the target compound.
Biological Activities and Signaling Pathways
Specific signaling pathways for 4-chloro-5-phenyl-1H-pyrazol-3-amine have not been identified in the current literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of pyrazole have demonstrated a wide array of pharmacological effects, including:
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Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic effects.[2]
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Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown potent activity against a range of bacteria and fungi.
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Anticancer Activity: Certain pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.
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Enzyme Inhibition: Substituted pyrazoles have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.
Given the lack of specific pathway information, a generalized workflow for identifying the biological targets and mechanisms of action for a novel compound like 4-chloro-5-phenyl-1H-pyrazol-3-amine is presented below.
General Workflow for Target Identification and Validation
Caption: General workflow for identifying biological targets.
Conclusion
While direct experimental data on 4-chloro-5-phenyl-1H-pyrazol-3-amine is sparse, this technical guide provides a foundational understanding based on the properties and synthetic routes of closely related analogues. The provided protocols and workflows offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, optimize synthetic procedures, and identify the precise biological targets and signaling pathways of 4-chloro-5-phenyl-1H-pyrazol-3-amine for potential therapeutic applications.
References
- 1. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
